REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]([C:12](=O)[CH2:13]Cl)[CH2:7][CH2:6][CH2:5]2.CN(C)CCN1[C:28]2[C:23](=CC([N+]([O-])=O)=[CH:26][CH:27]=2)CC1.[C:33]([OH:36])(=O)[CH3:34].C(O[BH-](OC(=O)C)OC(=O)C)(=[O:39])C.[Na+].[OH-].[Na+]>ClCCCl>[O:39]1[C:28]2([CH2:23][CH2:13][CH:12]([N:8]3[C:9]4[C:4](=[CH:3][CH:2]=[CH:11][CH:10]=4)[CH2:5][CH2:6][CH2:7]3)[CH2:26][CH2:27]2)[O:36][CH2:33][CH2:34]1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCCN(C2=CC1)C(CCl)=O
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
CN(CCN1CCC2=CC(=CC=C12)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0.085 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was brought to room temperature
|
Type
|
EXTRACTION
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Details
|
the product was extracted into ethyl acetate (2×20 mL)
|
Type
|
WASH
|
Details
|
The combined ethyl acetate layer was washed with brine (15 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by column chromatography (ethyl acetate:hexanes, 1:4)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CCC(CC2)N2CCCC1=CC=CC=C21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.22 g | |
YIELD: PERCENTYIELD | 53.6% | |
YIELD: CALCULATEDPERCENTYIELD | 53.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |